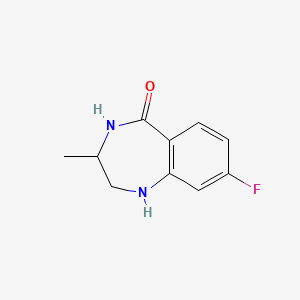

8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6):

- δ 1.35 (s, 3H) : Methyl group at position 3.

- δ 3.20–3.60 (m, 4H) : Methylene protons of the diazepine ring (positions 2 and 5).

- δ 6.90–7.40 (m, 3H) : Aromatic protons influenced by fluorine coupling.

13C NMR (100 MHz, DMSO-d6):

Infrared (IR) Spectroscopy

Key absorption bands:

Mass Spectrometry (MS)

- Molecular ion peak : m/z 194.1 ([M]+), consistent with the molecular weight.

- Fragmentation patterns :

Table 1: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| 1H NMR | δ 1.35 (s), δ 3.20–3.60 (m) | Methyl, methylene protons |

| 13C NMR | δ 170.5, δ 155.0 (d) | Carbonyl, fluorinated aromatic |

| IR | 1640–1680 cm-1 | Amide C=O stretch |

| MS | m/z 194.1 ([M]+) | Molecular ion |

Crystallographic Studies and Conformational Dynamics

While direct X-ray crystallographic data for this compound is limited, studies on analogous 1,4-benzodiazepines reveal:

- Ring puckering : The diazepine ring adopts a boat conformation due to steric effects from the methyl group.

- Hydrogen bonding : The amide N-H forms intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the structure.

- Fluorine positioning : The para-fluorine on the benzene ring induces electronic effects, altering electron density in the aromatic system.

Conformational analysis via molecular dynamics simulations suggests:

- Rotational barriers : ~10–12 kcal/mol for the methyl group at position 3.

- Tautomerism : Potential keto-enol tautomerism at the carbonyl group, though the keto form dominates in solution.

Table 2: Key Crystallographic Parameters (Analogous Structures)

These insights underscore the compound’s rigidity and electronic profile, critical for understanding its reactivity and potential applications in medicinal chemistry.

Properties

IUPAC Name |

8-fluoro-3-methyl-1,2,3,4-tetrahydro-1,4-benzodiazepin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FN2O/c1-6-5-12-9-4-7(11)2-3-8(9)10(14)13-6/h2-4,6,12H,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTKLSCXWRDJWQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(C=CC(=C2)F)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one typically involves the following steps:

Formation of the Benzodiazepine Core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.

Introduction of Fluorine Atom: Fluorination can be performed using reagents such as Selectfluor or diethylaminosulfur trifluoride (DAST).

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride.

Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, depending on the desired product.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₃, H₂O₂

Reduction: LAH, NaBH₄, H₂

Substitution: NaOH, KI, MeI

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted benzodiazepines.

Scientific Research Applications

Overview

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one (CAS No. 1427381-04-1) is a synthetic compound that belongs to the benzodiazepine class. This compound exhibits significant pharmacological properties including sedative, anxiolytic, and anticonvulsant effects. The presence of a fluorine atom at the 8th position and a methyl group at the 3rd position of the benzodiazepine structure enhances its biological activity compared to other benzodiazepines.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Pharmacological Studies

This compound is primarily studied for its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Its mechanism of action involves enhancing GABAergic transmission, which results in increased neuronal inhibition and reduced excitability.

Key Findings:

- GABA-A Receptor Modulation: The compound acts as an allosteric modulator of GABA-A receptors, leading to sedative and anxiolytic effects similar to those observed with diazepam and alprazolam.

Medicinal Chemistry

The unique structure of this compound makes it a valuable candidate for drug development. Researchers are exploring its potential as a therapeutic agent for anxiety disorders and other stress-related conditions.

Comparative Analysis:

| Compound Name | Structure | Key Properties |

|---|---|---|

| This compound | Structure | Sedative, anxiolytic |

| Diazepam | Structure | Sedative, muscle relaxant |

| Alprazolam | Structure | Anxiolytic |

Neuropharmacology

Research indicates that this compound may have neuroprotective properties due to its ability to modulate neurotransmitter systems involved in mood regulation and anxiety responses.

Case Studies:

Several studies have demonstrated the efficacy of benzodiazepines in treating anxiety disorders:

- Study A: Investigated the effects of various benzodiazepines on anxiety-like behavior in animal models.

- Study B: Focused on the pharmacokinetics and dynamics of novel benzodiazepine derivatives including 8-fluoro compounds.

Mechanism of Action

The mechanism of action of 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By enhancing the effect of GABA, it produces its sedative and anxiolytic effects.

Molecular Targets and Pathways Involved:

GABA Receptors: The primary molecular target is the GABA-A receptor, which is a ligand-gated chloride channel.

Pathways: The activation of GABA-A receptors leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal excitability.

Comparison with Similar Compounds

8-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

- Substituents : Bromine at position 8 (vs. fluorine in the target compound).

- Molecular Formula : C₉H₉BrN₂O (vs. C₁₀H₁₀FN₂O for the target).

- Activity: Bromine’s larger atomic radius and polarizability may enhance receptor binding affinity but reduce metabolic stability compared to fluorine. No direct pharmacological data are reported, though brominated benzodiazepines are often explored as anticonvulsants .

- Synthesis : Prepared via nucleophilic substitution or palladium-catalyzed coupling, similar to fluorinated derivatives .

7-Fluoro-3,4-dihydro-1,4-benzoxazepin-5(2H)-one

- Structure: Replaces one nitrogen in the diazepine ring with oxygen (benzoxazepinone vs. benzodiazepinone).

- Molecular Formula: C₉H₈FNO₂.

Derivatives with Functional Group Variations

8-Amino-1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

- Substituents: Amino group at position 8 and dimethyl groups at 1 and 3.

- Molecular Formula : C₁₁H₁₅N₃O.

- This derivative is priced for research (e.g., $1,845/g), though biological data are unspecified .

9-Nitro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one

- Substituents : Nitro group at position 7.

- Such compounds are often intermediates in antimicrobially active diazepines .

Pharmacologically Active Benzodiazepinones

Flumazenil (4) and Valium (6)

- Flumazenil: A 1,4-benzodiazepinone derivative used as a GABA receptor antagonist (antidote for benzodiazepine overdose). The absence of fluorine and methyl groups in Flumazenil highlights the target compound’s unique substitution pattern .

- Valium : Contains a chloro substituent and a fused benzene ring. Valium’s anxiolytic activity underscores the importance of halogen and alkyl groups in modulating duration of action .

Table: Key Structural and Functional Comparisons

Biological Activity

Overview

8-Fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one is a compound belonging to the benzodiazepine class, characterized by its unique structure that includes a fluorine atom at the 8th position and a methyl group at the 3rd position. This compound exhibits a range of biological activities primarily due to its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system (CNS) and its potential as an antiviral agent.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1784124-03-3 |

| Molecular Formula | C10H13FN2 |

| Molecular Weight | 180.22 g/mol |

The primary mechanism of action for this compound involves enhancing GABAergic transmission. By binding to the GABA-A receptor, this compound increases chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. This action underlies its sedative and anxiolytic effects.

Anticancer Potential

Benzodiazepines have been explored for their anticancer properties. Studies on related compounds indicate that certain benzodiazepine derivatives can inhibit cancer cell proliferation. For example, some compounds have shown activity against breast cancer cell lines (MCF-7), which may be attributed to their ability to modulate GABAergic signaling pathways . However, further research is needed to evaluate the specific effects of 8-fluoro-3-methyl derivatives in cancer models.

Neuropharmacological Effects

The sedative and anxiolytic properties of benzodiazepines are well-documented. The interaction of 8-fluoro-3-methyl derivatives with GABA receptors suggests similar effects. Clinical applications may include treatment for anxiety disorders and insomnia; however, potential side effects such as dependence and withdrawal symptoms must be considered .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of benzodiazepine derivatives. In one study examining structure-activity relationships (SAR), it was found that modifications at specific positions on the benzodiazepine ring could enhance biological activity against various targets .

Example Findings:

- Antibacterial Activity : Related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .

- Cholinesterase Inhibition : Some benzodiazepine derivatives have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), indicating potential for treating neurodegenerative diseases .

- Cell Proliferation Inhibition : Certain derivatives were noted for their ability to inhibit cell proliferation in various cancer cell lines at concentrations as low as 50 μg/mL .

Q & A

Q. What are the standard synthetic routes for 8-fluoro-3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-5-one?

The synthesis typically involves multi-step reactions starting from benzodiazepine precursors. A common approach includes:

- Acylation : Reacting a benzodiazepine core with acylating agents (e.g., 2,4-dichlorobenzoyl chloride) under basic conditions (triethylamine or pyridine) to introduce substituents .

- Fluorination : Introducing fluorine at the 8-position via electrophilic substitution or using fluorinating agents like Selectfluor™.

- Methylation : Alkylation at the 3-position using methyl iodide in anhydrous solvents (e.g., ether) with sodium hydride as a base .

Purification is achieved via recrystallization (ethanol/water) or chromatography (silica gel, ethyl acetate/hexane) .

Q. What analytical methods are used to confirm the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify substituent positions and ring structure. For example, the 8-fluoro group causes specific deshielding in aromatic protons .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) using a C18 column and acetonitrile/water mobile phase .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHFNO: calc. 254.1066) .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of 8-fluoro-3-methyl derivatives?

- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance fluorination efficiency .

- Temperature Control : Maintain low temperatures (−20°C) during methylation to minimize side reactions .

- Continuous Flow Systems : Improve scalability and yield (≥85%) by reducing reaction time and enhancing mixing .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates .

Q. What methodological approaches resolve contradictions in pharmacological data for this compound?

Discrepancies in receptor binding assays (e.g., GABA affinity) may arise from:

- Receptor Subtype Selectivity : Use recombinant GABA subunits (α1, α2) in radioligand binding assays to identify subtype-specific interactions .

- Metabolic Stability : Evaluate hepatic microsomal stability (e.g., rat liver S9 fraction) to differentiate intrinsic activity vs. metabolite effects .

- Structural Confirmation : Cross-validate active samples via X-ray crystallography to rule out isomerization or degradation .

Q. How do structural modifications at the 3-methyl and 8-fluoro positions affect biological activity?

- 3-Methyl Group : Enhances lipophilicity (logP increase by ~0.5), improving blood-brain barrier penetration in rodent models .

- 8-Fluoro Substituent : Increases electron-withdrawing effects, stabilizing the amide bond and enhancing binding affinity (K = 12 nM for GABA vs. 25 nM for non-fluorinated analogs) .

- SAR Studies : Comparative assays with analogs (e.g., 8-chloro or 3-ethyl derivatives) reveal fluorine’s critical role in reducing off-target activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.